GSK 650394

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Databases

The compound is registered in several chemical databases like PubChem [] and ChEBI []. These entries provide basic information such as structure, formula, and identifiers, but lack details on specific research applications.

DrugBank

An entry for 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid (without the cyclopentyl group) exists in DrugBank []. This suggests potential interest in the core structure for drug discovery, but again, specific applications for the cyclopentyl variant are not mentioned.

Patents

Patent filings might reveal some research directions. However, a comprehensive search for relevant patents is beyond the scope of this response.

Future Research Directions:

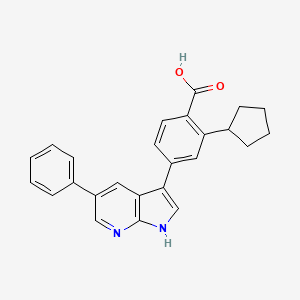

The presence of specific functional groups in 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid suggests potential areas for future research:

- Protein Kinase Inhibition: The pyrrolo[2,3-b]pyridine scaffold is present in several known kinase inhibitors []. This suggests the molecule might be investigated for its ability to inhibit specific enzymes.

- G Protein-Coupled Receptor (GPCR) Ligand Development: The benzoic acid moiety can be involved in interactions with GPCRs []. Research could explore if the molecule acts as a ligand for these receptors.

GSK 650394 is a small molecule compound primarily recognized as an inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1). It has emerged as a significant focus in cancer research due to its potent inhibitory effects on various cancer cell lines, particularly in prostate cancer. The compound exhibits an IC50 value of approximately 13 nM against SGK1 and has shown efficacy against SGK2 with IC50 values of 62 nM and 103 nM, respectively . Its chemical structure is characterized by specific functional groups that facilitate its interaction with these kinases, making it a valuable tool for studying kinase-related pathways in cellular processes.

GSK 650394 functions through competitive inhibition, specifically targeting the active site of SGK1 and SGK2. The inhibition mechanism involves blocking the phosphorylation activity essential for the activation of these kinases. In assays, GSK 650394 has been shown to prevent the phosphorylation of substrates like Nedd4-2 in LNCaP cells, thereby disrupting androgen-mediated signaling pathways . This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

GSK 650394 exhibits significant biological activity against various cancer types, including prostate, lung, and thyroid cancers. It has been demonstrated to induce cell cycle arrest at the G2/M phase in HeLa and HepG2 cells, leading to reduced cell proliferation . Additionally, it possesses antifungal properties against Aspergillus fumigatus, showcasing its versatility beyond oncology. The compound's ability to modulate autophagy has also been noted, contributing to its antitumor effects by promoting cell death mechanisms in cancer cells .

GSK 650394 is primarily used in research settings to investigate the role of SGK1 and related pathways in cancer biology. Its applications include:

- Cancer Research: As a potent inhibitor of SGK1, GSK 650394 is utilized to explore therapeutic strategies for prostate and other cancers.

- Antifungal Studies: The compound's efficacy against Aspergillus fumigatus positions it as a candidate for developing antifungal therapies.

- Mechanistic Studies: Researchers employ GSK 650394 to dissect signaling pathways involving SGK kinases, contributing to a better understanding of cellular responses to growth factors and hormones .

Interaction studies have revealed that GSK 650394 effectively inhibits the phosphorylation activities mediated by SGK1 and SGK2. In vitro assays demonstrate its ability to block androgen-induced signaling pathways in prostate cancer cells, highlighting its potential as a therapeutic agent targeting hormone-driven malignancies . Further investigations into its interactions with other cellular proteins are ongoing to elucidate broader implications for cancer treatment.

Several compounds share structural or functional similarities with GSK 650394, particularly in their roles as kinase inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | IC50 Value (nM) | Unique Features |

|---|---|---|---|

| GSK 650394 | SGK1 | 13 | Potent inhibitor with antifungal activity |

| AZD5363 | AKT | ~10 | Dual inhibition of AKT isoforms |

| MK-2206 | AKT | ~40 | Allosteric inhibitor affecting AKT signaling |

| BI-2536 | Aurora B | ~10 | Selective Aurora B kinase inhibitor |

| GSK1904529A | PAK | ~30 | Selective PAK inhibitor involved in cytoskeletal regulation |

GSK 650394 stands out due to its dual action against both cancer cell proliferation and fungal infections, which is not commonly observed among other kinase inhibitors.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Zhang L, Liu J, Liu Y, Xu Y, Zhao X, Qian J, Sun B, Xing C. Fluvastatin inhibits the expression of fibronectin in human peritoneal mesothelial cells induced by high-glucose peritoneal dialysis solution via SGK1 pathway. Clin Exp Nephrol. 2014 Jun 20. [Epub ahead of print] PubMed PMID: 24942605.

3: Mattes C, Laube M, Thome UH. Rapid elevation of sodium transport through insulin is mediated by AKT in alveolar cells. Physiol Rep. 2014 Mar 20;2(3):e00269. doi: 10.1002/phy2.269. Print 2014. PubMed PMID: 24760523; PubMed Central PMCID: PMC4002249.

4: Isikbay M, Otto K, Kregel S, Kach J, Cai Y, Vander Griend DJ, Conzen SD, Szmulewitz RZ. Glucocorticoid receptor activity contributes to resistance to androgen-targeted therapy in prostate cancer. Horm Cancer. 2014 Apr;5(2):72-89. doi: 10.1007/s12672-014-0173-2. Epub 2014 Mar 11. PubMed PMID: 24615402.

5: Chatterjee S, Schmidt S, Pouli S, Honisch S, Alkahtani S, Stournaras C, Lang F. Membrane androgen receptor sensitive Na+/H+ exchanger activity in prostate cancer cells. FEBS Lett. 2014 May 2;588(9):1571-9. doi: 10.1016/j.febslet.2014.02.040. Epub 2014 Mar 4. PubMed PMID: 24607544.

6: Bradford D, Raghuram V, Wilson JL, Chou CL, Hoffert JD, Knepper MA, Pisitkun T. Use of LC-MS/MS and Bayes' theorem to identify protein kinases that phosphorylate aquaporin-2 at Ser256. Am J Physiol Cell Physiol. 2014 Jul 15;307(2):C123-39. doi: 10.1152/ajpcell.00377.2012. Epub 2014 Mar 5. PubMed PMID: 24598363; PubMed Central PMCID: PMC4101623.

7: Bomberger JM, Coutermarsh BA, Barnaby RL, Sato JD, Chapline MC, Stanton BA. Serum and glucocorticoid-inducible kinase1 increases plasma membrane wt-CFTR in human airway epithelial cells by inhibiting its endocytic retrieval. PLoS One. 2014 Feb 21;9(2):e89599. doi: 10.1371/journal.pone.0089599. eCollection 2014. PubMed PMID: 24586903; PubMed Central PMCID: PMC3931797.

8: Burgon J, Robertson AL, Sadiku P, Wang X, Hooper-Greenhill E, Prince LR, Walker P, Hoggett EE, Ward JR, Farrow SN, Zuercher WJ, Jeffrey P, Savage CO, Ingham PW, Hurlstone AF, Whyte MK, Renshaw SA. Serum and glucocorticoid-regulated kinase 1 regulates neutrophil clearance during inflammation resolution. J Immunol. 2014 Feb 15;192(4):1796-805. doi: 10.4049/jimmunol.1300087. Epub 2014 Jan 15. PubMed PMID: 24431232; PubMed Central PMCID: PMC3921102.

9: Liu J, Wu X, Liu Y, Xu Y, Huang Y, Xing C, Wang X. High-glucose-based peritoneal dialysis solution induces the upregulation of VEGF expression in human peritoneal mesothelial cells: The role of pleiotrophin. Int J Mol Med. 2013 Nov;32(5):1150-8. doi: 10.3892/ijmm.2013.1491. Epub 2013 Sep 12. PubMed PMID: 24042838.

10: Anacker C, Cattaneo A, Musaelyan K, Zunszain PA, Horowitz M, Molteni R, Luoni A, Calabrese F, Tansey K, Gennarelli M, Thuret S, Price J, Uher R, Riva MA, Pariante CM. Role for the kinase SGK1 in stress, depression, and glucocorticoid effects on hippocampal neurogenesis. Proc Natl Acad Sci U S A. 2013 May 21;110(21):8708-13. doi: 10.1073/pnas.1300886110. Epub 2013 May 6. PubMed PMID: 23650397; PubMed Central PMCID: PMC3666742.

11: Peng HY, Chen GD, Lai CY, Hsieh MC, Lin TB. Spinal serum-inducible and glucocorticoid-inducible kinase 1 mediates neuropathic pain via kalirin and downstream PSD-95-dependent NR2B phosphorylation in rats. J Neurosci. 2013 Mar 20;33(12):5227-40. doi: 10.1523/JNEUROSCI.4452-12.2013. PubMed PMID: 23516288.

12: Alamares-Sapuay JG, Martinez-Gil L, Stertz S, Miller MS, Shaw ML, Palese P. Serum- and glucocorticoid-regulated kinase 1 is required for nuclear export of the ribonucleoprotein of influenza A virus. J Virol. 2013 May;87(10):6020-6. doi: 10.1128/JVI.01258-12. Epub 2013 Mar 13. PubMed PMID: 23487453; PubMed Central PMCID: PMC3648197.

13: Peng HY, Chen GD, Hsieh MC, Lai CY, Huang YP, Lin TB. Spinal SGK1/GRASP-1/Rab4 is involved in complete Freund's adjuvant-induced inflammatory pain via regulating dorsal horn GluR1-containing AMPA receptor trafficking in rats. Pain. 2012 Dec;153(12):2380-92. doi: 10.1016/j.pain.2012.08.004. Epub 2012 Sep 11. PubMed PMID: 22980744.

14: Borst O, Schmidt EM, Münzer P, Schönberger T, Towhid ST, Elvers M, Leibrock C, Schmid E, Eylenstein A, Kuhl D, May AE, Gawaz M, Lang F. The serum- and glucocorticoid-inducible kinase 1 (SGK1) influences platelet calcium signaling and function by regulation of Orai1 expression in megakaryocytes. Blood. 2012 Jan 5;119(1):251-61. doi: 10.1182/blood-2011-06-359976. Epub 2011 Oct 26. PubMed PMID: 22031864.

15: Thomas SV, Kathpalia PP, Rajagopal M, Charlton C, Zhang J, Eaton DC, Helms MN, Pao AC. Epithelial sodium channel regulation by cell surface-associated serum- and glucocorticoid-regulated kinase 1. J Biol Chem. 2011 Sep 16;286(37):32074-85. doi: 10.1074/jbc.M111.278283. Epub 2011 Jul 22. PubMed PMID: 21784856; PubMed Central PMCID: PMC3173222.

16: Mansley MK, Wilson SM. Effects of nominally selective inhibitors of the kinases PI3K, SGK1 and PKB on the insulin-dependent control of epithelial Na+ absorption. Br J Pharmacol. 2010 Oct;161(3):571-88. doi: 10.1111/j.1476-5381.2010.00898.x. PubMed PMID: 20880397; PubMed Central PMCID: PMC2990156.

17: Sherk AB, Frigo DE, Schnackenberg CG, Bray JD, Laping NJ, Trizna W, Hammond M, Patterson JR, Thompson SK, Kazmin D, Norris JD, McDonnell DP. Development of a small-molecule serum- and glucocorticoid-regulated kinase-1 antagonist and its evaluation as a prostate cancer therapeutic. Cancer Res. 2008 Sep 15;68(18):7475-83. doi: 10.1158/0008-5472.CAN-08-1047. PubMed PMID: 18794135; PubMed Central PMCID: PMC2562281.